molecular formula C19H14N2O3 B10981004 2-(furan-2-yl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide

2-(furan-2-yl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B10981004
M. Wt: 318.3 g/mol
InChI Key: YMEWTXHQXAOXOF-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Furan Ring Attachment: The furan rings can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the quinoline with furan-2-ylmethylamine under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan rings, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Furanones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Alkylated furan derivatives.

Scientific Research Applications

2-(furan-2-yl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of organic semiconductors or as a building block for more complex molecular architectures.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.

    Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and quinoline moieties could facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)quinoline-4-carboxamide: Lacks the N-(furan-2-ylmethyl) substitution, which may affect its binding properties and reactivity.

    N-(furan-2-ylmethyl)quinoline-4-carboxamide: Lacks the second furan ring, potentially altering its electronic and steric characteristics.

    Quinoline-4-carboxamide: The simplest form, without any furan substitutions, which may significantly change its chemical behavior and applications.

Uniqueness

2-(furan-2-yl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide is unique due to the presence of both furan and quinoline moieties, which can confer distinct electronic properties and reactivity. This combination makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and stability.

Properties

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

2-(furan-2-yl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C19H14N2O3/c22-19(20-12-13-5-3-9-23-13)15-11-17(18-8-4-10-24-18)21-16-7-2-1-6-14(15)16/h1-11H,12H2,(H,20,22)

InChI Key

YMEWTXHQXAOXOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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